Allyltriphenyltin (CAS 76-63-1) is an organotin compound widely used as an allyl group donor in organic synthesis. Unlike its common liquid analog, allyltributyltin, allyltriphenyltin is a crystalline solid with a melting point of 71-74 °C, a key attribute that significantly influences its handling, dosing, and storage protocols. This physical property, combined with its general tolerance for a wide range of functional groups under mild reaction conditions, establishes it as a primary alternative for applications where precise measurement and simplified byproduct management are critical procurement considerations.
Substituting allyltriphenyltin with seemingly similar reagents introduces significant practical challenges. The most common substitute, allyltributyltin, is an oily liquid, which complicates accurate dosing and handling compared to the solid, weighable nature of allyltriphenyltin. More critically, the resulting triphenyltin halide byproducts are typically crystalline solids, which are often removable by simple filtration, whereas the corresponding tributyltin halides are oils that necessitate more complex and costly chromatographic purification. Substitution with highly reactive, non-tin alternatives like allylmagnesium bromide (a Grignard reagent) imposes even stricter process constraints, requiring rigorously anhydrous conditions and inert atmospheres, which are not necessary for the more stable allyltriphenyltin.
A primary operational advantage of allyltriphenyltin is the physical form of its halide byproducts (e.g., triphenyltin chloride). Triphenyltin chloride is a white crystalline solid with a melting point of 108 °C and very low solubility in nonpolar organic solvents, often allowing for its removal from reaction mixtures by simple filtration. In contrast, the byproduct of the common substitute allyltributyltin, tributyltin chloride, is a liquid, necessitating removal via more resource-intensive methods like flash chromatography. This difference is a key driver for selecting allyltriphenyltin in processes where throughput, cost, and ease of purification are prioritized.
| Evidence Dimension | Byproduct Physical Form & Removal Method |
| Target Compound Data | Crystalline solid byproduct (Triphenyltin Chloride), enabling removal by filtration. |
| Comparator Or Baseline | Allyltributyltin: Oily liquid byproduct (Tributyltin Chloride), requiring chromatographic removal. |
| Quantified Difference | Qualitative but high-impact: Filtration vs. Chromatography. |
| Conditions | Standard organic synthesis workup procedures. |
This simplifies the purification process, reducing solvent usage, time, and cost compared to the chromatographic separation required for tributyltin-derived impurities.
Allyltriphenyltin is a crystalline solid at room temperature (m.p. 71-74 °C), allowing it to be weighed accurately and handled with standard laboratory procedures for non-volatile solids. This contrasts sharply with its primary in-class substitute, allyltributyltin, which is a liquid (b.p. ~116 °C @ 1.6 mmHg) that requires volumetric measurement and presents greater challenges for containment and cleanup. The solid nature of allyltriphenyltin simplifies integration into automated weighing systems and reduces risks associated with handling toxic liquid organometallics.
| Evidence Dimension | Physical State at STP |
| Target Compound Data | Crystalline Solid |
| Comparator Or Baseline | Allyltributyltin: Liquid |
| Quantified Difference | Solid vs. Liquid, enabling gravimetric vs. volumetric dosing. |
| Conditions | Standard laboratory temperature and pressure. |
Procuring a solid reagent simplifies handling, allows for more precise gravimetric dosing, and can reduce exposure risks compared to a volatile and difficult-to-contain liquid analog.
Unlike highly reactive organometallic allylating agents such as allylmagnesium bromide, allyltriphenyltin exhibits significantly greater stability towards ambient air and moisture. Grignard reagents are strong bases that react rapidly with any source of protons, including atmospheric water, requiring strict anhydrous solvents and inert gas atmospheres for storage and use to prevent decomposition. Allyltriphenyltin, being a neutral and less basic reagent, does not require these stringent precautions, allowing for more robust and forgiving experimental setups. This stability profile reduces solvent and inert gas consumption and simplifies the overall process workflow.
| Evidence Dimension | Required Reaction Atmosphere |
| Target Compound Data | Tolerant of ambient conditions for short periods; does not require strictly anhydrous solvents. |
| Comparator Or Baseline | Allylmagnesium Bromide (Grignard): Requires rigorously anhydrous solvents and inert (N2, Ar) atmosphere. |
| Quantified Difference | Qualitative: Enables open-flask or less stringent inert atmosphere techniques vs. mandatory Schlenk/glovebox techniques. |
| Conditions | Typical laboratory synthesis. |
This operational robustness makes the compound suitable for workflows where stringent exclusion of air and moisture is impractical or cost-prohibitive, expanding its process window.
In workflows focused on rapid analog synthesis or scale-up, the ability to remove the solid triphenyltin halide byproduct by filtration is a significant advantage. This makes allyltriphenyltin a preferred reagent where avoiding time-consuming and solvent-intensive column chromatography is a primary process goal.
For multi-step syntheses where exact reagent stoichiometry is crucial, the solid nature of allyltriphenyltin allows for precise gravimetric dosing. This level of accuracy is more difficult to achieve with liquid reagents like allyltributyltin, making the triphenyl- derivative a better choice for sensitive and high-value synthetic routes.
When compared to highly sensitive alternatives like Grignard reagents, allyltriphenyltin's stability to incidental air and moisture allows for more flexible and less demanding experimental setups. This is particularly valuable in teaching laboratories, early-stage process development, or environments where maintaining a strictly inert atmosphere is challenging.
Acute Toxic;Environmental Hazard